5-Hydroxy-2-methylpyridine-d6
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Overview
Description
5-Hydroxy-2-methylpyridine-d6 is a deuterium-labeled derivative of 5-Hydroxy-2-methylpyridine. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyridine-d6 typically involves the deuteration of 5-Hydroxy-2-methylpyridine. This process can be achieved through various methods, including catalytic exchange reactions where the hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to facilitate the exchange reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid to form N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in chloroform at reflux temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with deuterium retained.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
5-Hydroxy-2-methylpyridine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylpyridine-d6 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables researchers to study the compound’s interactions, transformations, and pathways in various systems. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylpyridine: The non-deuterated form of the compound.
2-Methyl-5-pyridinol: A structural isomer with similar properties.
5-Hydroxy-3-methylpyridine: Another isomer with a different position of the methyl group.
Uniqueness
5-Hydroxy-2-methylpyridine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for more accurate tracking and quantification in studies. This makes it a valuable tool in fields like pharmacokinetics, where precise measurement of drug metabolism is crucial .
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D |
InChI Key |
DHLUJPLHLZJUBW-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1O)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=NC=C(C=C1)O |
Origin of Product |
United States |
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